

# The Discovery and Development of LC-2 PROTAC: A Technical Guide

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## Compound of Interest

Compound Name: LC-2

Cat. No.: B3002343

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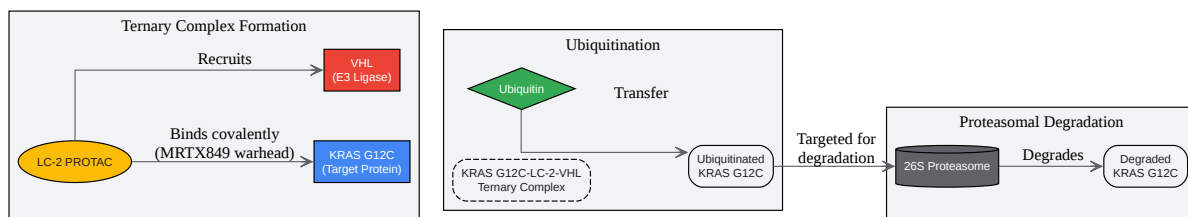
For Researchers, Scientists, and Drug Development Professionals

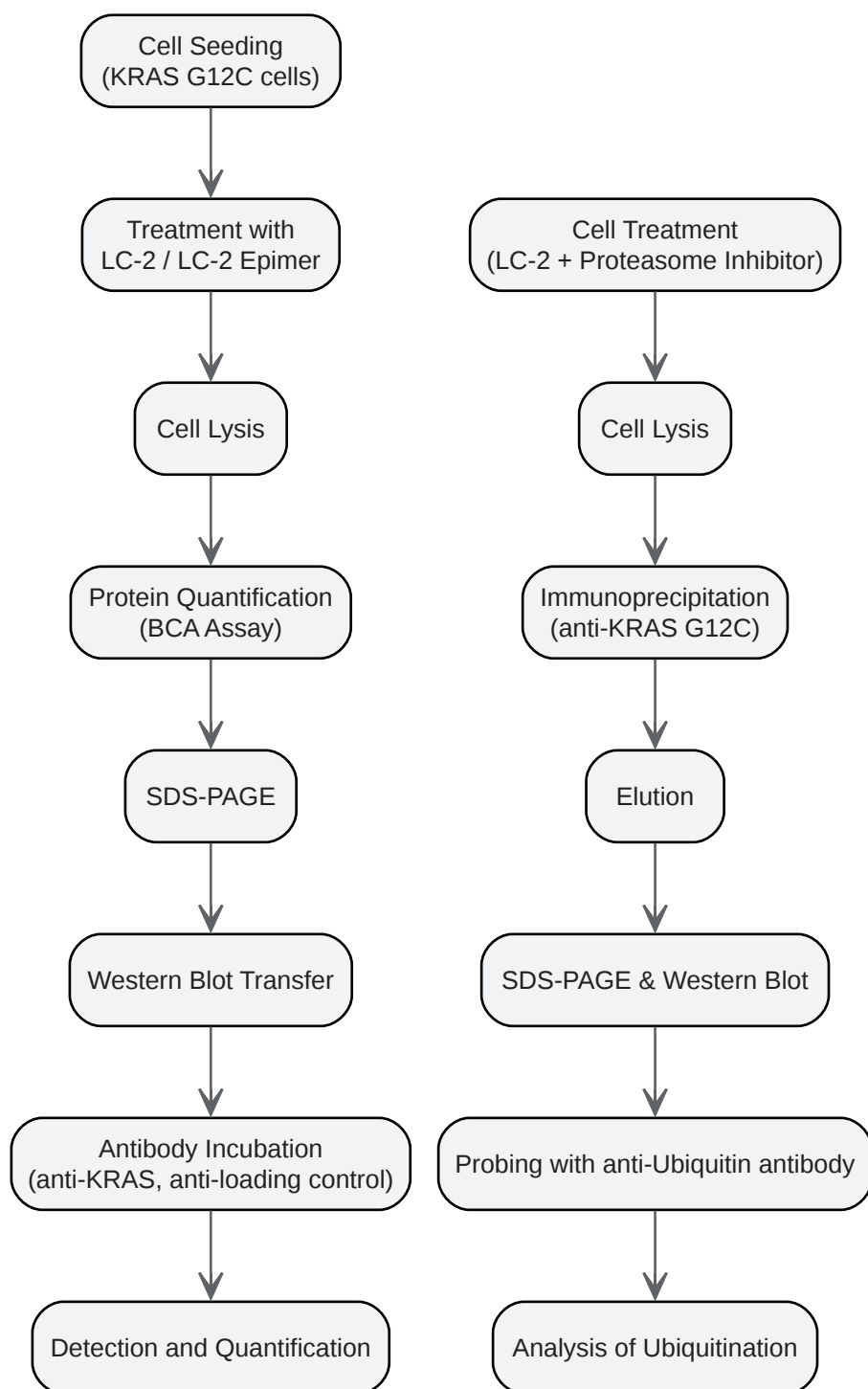
## Introduction

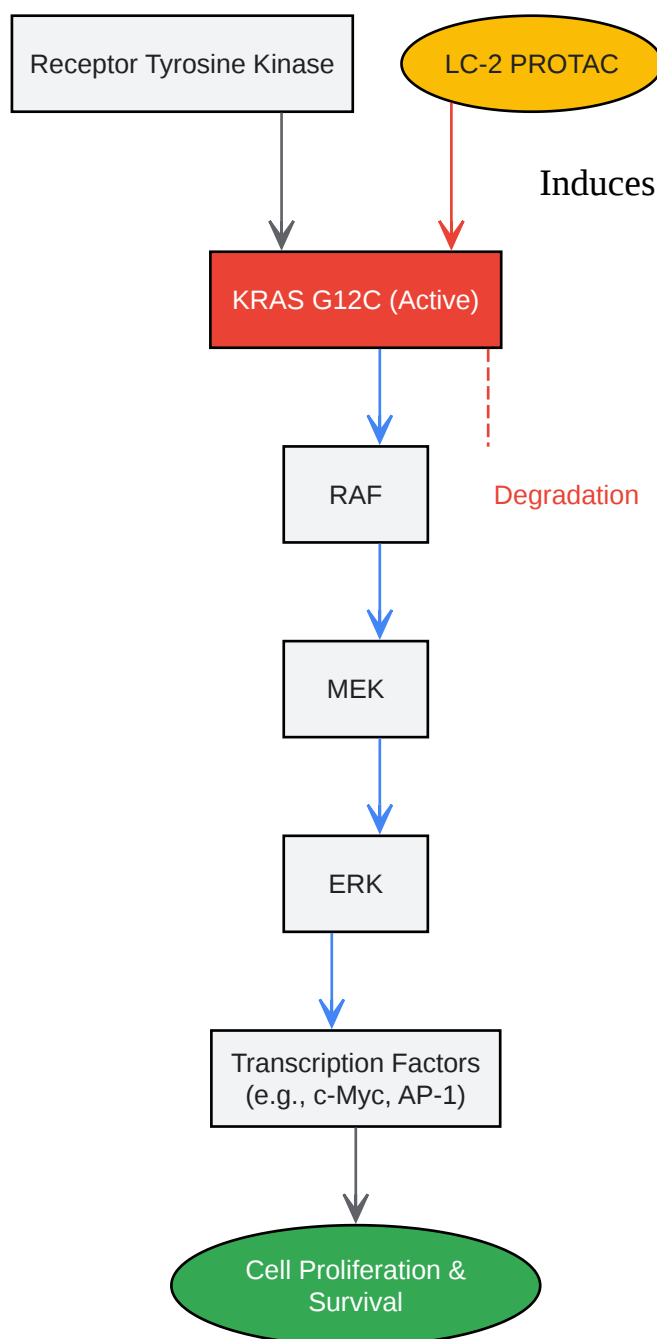
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in cancer therapy due to its smooth protein surface and high affinity for GTP. However, the discovery of a covalent inhibitor, MRTX849, that targets a specific mutant, KRAS G12C, opened new avenues for therapeutic intervention. Building upon this, the development of Proteolysis Targeting Chimeras (PROTACs) has offered a novel strategy to eliminate oncogenic proteins. This technical guide provides an in-depth overview of the discovery and development of **LC-2**, a first-in-class PROTAC capable of inducing the degradation of endogenous KRAS G12C.[1][2] **LC-2** leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the KRAS G12C oncoprotein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3][4][5][6]

## Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), in this case, KRAS G12C, while the other recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7]







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